molecular formula C16H17ClFN3O3S B2426583 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034528-98-6

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2426583
CAS No.: 2034528-98-6
M. Wt: 385.84
InChI Key: XXLKOIGOMNSODL-UHFFFAOYSA-N
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Description

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring bonded to a sulfonyl group and a pyrimidine ring substituted with a fluorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions to form 1-(4-chlorobenzyl)piperidine.

    Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group, yielding 1-((4-chlorobenzyl)sulfonyl)piperidine.

    Coupling with Pyrimidine: The final step involves the nucleophilic substitution reaction between the sulfonylated piperidine and 5-fluoropyrimidine, typically in the presence of a suitable base and solvent, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or ether linkages.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the sulfonyl group to sulfone or sulfide derivatives.

Scientific Research Applications

2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluoropyrimidine groups are key to its binding affinity and specificity, influencing molecular pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
  • 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

The compound 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrimidine core with a fluorine substituent at the 5-position.
  • A sulfonyl-piperidine moiety, which is crucial for its biological interactions.

The molecular formula is C16H15ClN4O3SC_{16}H_{15}ClN_4O_3S, with a molecular weight of approximately 378.8 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies utilizing RAW264.7 cells demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action likely involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial metabolism and inflammation.
  • Cytotoxic Mechanisms : The compound induces apoptosis through caspase activation pathways, leading to increased levels of pro-apoptotic factors in cancer cells .
  • Binding Affinity : Studies have shown that this compound exhibits strong binding interactions with bovine serum albumin (BSA), enhancing its pharmacological effectiveness through improved bioavailability .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound resulted in a significant reduction in nitric oxide production upon LPS stimulation, indicating potent anti-inflammatory activity .
  • Antibacterial Screening : Another investigation assessed the antibacterial properties against multiple strains, revealing that compounds similar to the target molecule exhibited strong urease inhibitory activity, which is critical for bacterial survival .
  • Cytotoxicity Assessment : In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound significantly inhibited cell growth compared to control treatments, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c17-13-5-3-12(4-6-13)11-25(22,23)21-7-1-2-15(10-21)24-16-19-8-14(18)9-20-16/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKOIGOMNSODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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